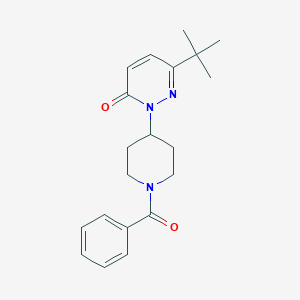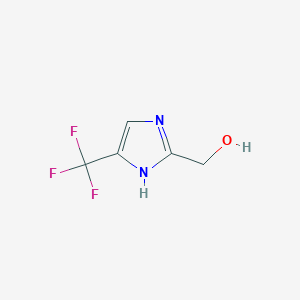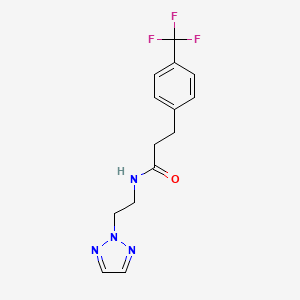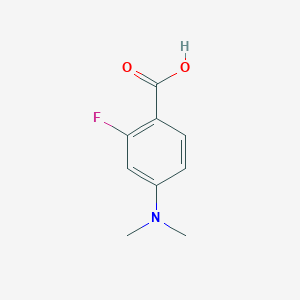![molecular formula C20H19ClN2O3 B2688341 5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-61-0](/img/structure/B2688341.png)
5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications Research on quinoline derivatives has shown potential antimicrobial properties. For instance, studies on novel series of quinoline derivatives have demonstrated in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, suggesting that compounds like 5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide could be explored for their antimicrobial efficacy (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antituberculosis Activity Quinoxaline derivatives have been synthesized and evaluated for their antituberculosis activity. The presence of specific substituents has been found to significantly affect the activity, suggesting that structural analogs of 5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide might be designed to target Mycobacterium tuberculosis, offering a new avenue for antituberculosis drug development (Jaso, Zarranz, Aldana, & Monge, 2005).
Serotonin Type-3 (5-HT3) Receptor Antagonism Compounds based on quinoxalin-2-carboxamides have been explored for their potential as serotonin type-3 (5-HT3) receptor antagonists, which are valuable for managing conditions such as vomiting and nausea associated with chemotherapy. The study found certain compounds within this class to exhibit significant 5-HT3 receptor antagonism, indicating that similar structures could be investigated for their psychoactive properties (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Neuroleptic Activity Benzamides, including those structurally related to quinoline derivatives, have been studied for their potential neuroleptic (antipsychotic) activity. Research has indicated that the introduction of certain substituents can enhance the inhibitory effects on apomorphine-induced stereotypic behavior in rats, suggesting that compounds like 5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide could be potential candidates for the development of new antipsychotic medications (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimalarial Agents The synthesis and evaluation of pyrimido[5,4-c]quinolines and related quinolines have been investigated for their potential antimalarial properties. Although the compounds synthesized in the study did not show significant activity, the research highlights the importance of exploring quinoline derivatives for their potential application in treating malaria (Nasr, Nabih, & Burckhalter, 1978).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-3-4-13-10-14(19(24)23-17(13)9-12)7-8-22-20(25)16-11-15(21)5-6-18(16)26-2/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWONJUWHDVGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)
![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)


![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)
![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)



![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2688280.png)